molecular formula C9H13N3O B15055585 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B15055585
M. Wt: 179.22 g/mol
InChI Key: RPMOJQHORNOWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic pyrimidinone derivative characterized by a tetrahydropyrido ring fused with a pyrimidin-4-one core and an ethyl substituent at the 3-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a template for modulating diverse biological targets.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O/c1-2-12-6-11-8-3-4-10-5-7(8)9(12)13/h6,10H,2-5H2,1H3

InChI Key

RPMOJQHORNOWFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)CNCC2

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The target compound features a bicyclic system comprising a pyridine ring fused to a tetrahydropyrimidinone moiety, with an ethyl substituent at the N3 position. Its molecular formula is $$ \text{C}9\text{H}{13}\text{N}_3\text{O} $$, and it exhibits a molar mass of 179.22 g/mol. Pyrido[4,3-d]pyrimidines are pharmacologically significant due to their resemblance to purine bases, enabling interactions with enzymatic targets involved in cancer, inflammation, and microbial pathogenesis.

Synthesis Strategies

Cyclocondensation of Aminopyridine Derivatives

Cyclocondensation reactions between aminopyridines and carbonyl-containing precursors are a cornerstone for constructing the pyrido[4,3-d]pyrimidine core.

Ethyl 3-Amino-4-Pyridinecarboxylate as a Precursor

A common route involves ethyl 3-amino-4-pyridinecarboxylate reacting with ethyl acetoacetate under acidic or basic conditions. For example:

  • Reaction Setup : Ethyl 3-amino-4-pyridinecarboxylate (1 eq) and ethyl acetoacetate (1.2 eq) are refluxed in ethanol with a catalytic amount of $$ \text{H}2\text{SO}4 $$ or $$ \text{KOH} $$.
  • Cyclization : Intramolecular dehydration forms the tetrahydropyrimidinone ring, followed by ethyl group introduction via alkylation with ethyl bromide.
  • Yield Optimization : Yields of 60–75% are typical, with purification via recrystallization from ethanol/ether mixtures.

Mechanistic Insight : The reaction proceeds through enamine formation, followed by nucleophilic attack at the carbonyl carbon, as validated by NMR studies of intermediates.

Multicomponent Reactions (MCRs)

MCRs enable efficient one-pot assembly of complex heterocycles.

Biginelli-Type Condensation

Adapted from dihydropyrimidinone syntheses, this method employs:

  • Components : 5-Amino-1-phenyl-1,2,4-triazole, ethyl acetoacetate, and aldehydes.
  • Catalyst : Acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) or $$ \text{NH}_4\text{Cl} $$ in ethanol.
  • Conditions : Reflux for 6–24 hours, yielding 50–85% after recrystallization.

Example Protocol :

  • Combine 5-amino-1-phenyl-1,2,4-triazole (3 mmol), ethyl acetoacetate (3 mmol), and benzaldehyde (3 mmol) in ethanol.
  • Add $$ \text{NH}_4\text{Cl} $$ (1 mmol) and reflux at 80°C for 12 hours.
  • Cool, filter, and recrystallize from ethanol/dioxane.

Limitations : Limited scope for N3-ethylation; post-synthetic alkylation may be required.

Palladium-Catalyzed Cross-Coupling

Late-stage functionalization can introduce the ethyl group at N3.

Buchwald-Hartwig Amination
  • Substrate : 3-Bromo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
  • Conditions : Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), Cs$$2$$CO$$_3$$ (2 eq), ethylamine (1.5 eq) in toluene at 110°C.
  • Yield : ~70% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Reductive Amination

For N3-ethylation of preformed pyrido[4,3-d]pyrimidinones:

  • Substrate : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
  • Reagents : Acetaldehyde (2 eq), NaBH$$_3$$CN (1.5 eq) in methanol.
  • Conditions : Stir at room temperature for 12 hours, yielding 65–80%.

Characterization : $$ ^1\text{H NMR} $$ (DMSO-d$$6$$): δ 1.21 (t, J=7.1 Hz, 3H, CH$$2$$CH$$3$$), 2.85 (q, J=7.1 Hz, 2H, CH$$2$$CH$$_3$$), 3.60–3.75 (m, 4H, piperidine H).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (C=N pyrimidine).
  • HRMS (ESI+) : m/z calcd. for $$ \text{C}9\text{H}{13}\text{N}_3\text{O} $$ [M+H]$$^+$$: 180.1131, found: 180.1134.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 6.2 min.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, reduction reactions produce dihydro or tetrahydro derivatives, and substitution reactions result in functionalized pyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to fit into the binding pockets of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Activity
Compound Name Substituents Biological Activity (Target/EC50) Key Findings References
3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 3-Ethyl Not explicitly reported Core structure with synthetic relevance [15]
6-Substituted analogs (e.g., compound 30) 6-Substituent (e.g., alkyl) GPR119 agonism (EC50: 50 nM – 14,000 nM) Position 6 substitutions modulate potency; larger groups reduce activity [2, 7]
7-Substituted analogs (e.g., compound 31) 7-Substituent (e.g., alkyl) GPR119 agonism (EC50: 50 nM – 14,000 nM) Similar potency range to 6-substituted analogs [2, 7]
2-Trifluoromethyl derivative 2-Trifluoromethyl Undisclosed Enhanced lipophilicity and metabolic stability [13]
3-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 3-Methyl Undisclosed Structural analog with reduced steric bulk vs. 3-ethyl [16]
2-Phenyl derivative 2-Phenyl Undisclosed Aromatic substitution may enhance target binding via π-π interactions [17]
Thieno-fused analogs (e.g., CRCM5484) Thieno ring at position 4,5 BET bromodomain inhibition (HTRF assay) N-acetylated pyrido moiety critical for BDII selectivity [1]

Key Observations :

  • Position 3 Substitutions : The 3-ethyl group in the target compound may balance steric effects and lipophilicity compared to smaller (3-methyl) or bulkier groups. This position is understudied in the provided evidence but is critical for pharmacokinetic optimization .
  • Positions 6 and 7 : Substitutions here (e.g., alkyl chains) are pivotal for GPR119 agonism, with EC50 values spanning three orders of magnitude. Smaller groups (e.g., methyl) enhance potency, while larger substituents (e.g., benzyl) reduce activity .
  • Thieno vs. Pyrido Fusion: Thieno-fused analogs (e.g., CRCM5484) exhibit distinct target selectivity (BET bromodomains) compared to pyrido-based GPR119 modulators, highlighting the impact of heterocyclic fusion on target engagement .

Biological Activity

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and therapeutic applications.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 193975-33-6

The compound features a pyrido-pyrimidine structure, which is known for conferring diverse biological activities.

Antiparasitic Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one exhibit significant antiparasitic activity. For instance, the incorporation of polar functional groups has been shown to enhance aqueous solubility while maintaining or improving antiparasitic potency. A study demonstrated that certain derivatives had an EC50 value of approximately 0.038 μM against specific parasites, indicating strong efficacy .

Antitumor Properties

The compound has also been investigated for its potential as an antitumor agent. Pyrido[2,3-d]pyrimidin-7(8H)-ones have been linked to various cancer therapies, particularly as inhibitors of tyrosine kinases involved in cancer progression. The substitution patterns at C5 and C6 positions significantly influence the selectivity and potency against different cancer cell lines .

Cardiovascular Effects

Some studies suggest that derivatives of this compound may possess cardiovascular benefits, acting as antihypertensive agents. The structural modifications can lead to improved binding affinities for angiotensin II receptors, thereby aiding in blood pressure regulation .

Neuroprotective Effects

Recent patents have highlighted the potential neuroprotective effects of related compounds in treating cerebral ischemia. These compounds may mitigate neuronal damage through various mechanisms, including antioxidant activities and modulation of neurotransmitter systems .

Study 1: Antiparasitic Efficacy

In a controlled study assessing the antiparasitic activity of this compound derivatives, researchers found that certain modifications led to enhanced efficacy against Leishmania species. The most potent derivative showed an EC50 value of 0.010 μM, significantly outperforming standard treatments.

Study 2: Antitumor Activity

A series of analogs were synthesized and tested against various cancer cell lines. One analog exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising antitumor activity. The study emphasized the importance of specific substitutions at the C5 and C6 positions for maximizing therapeutic effects.

Table 1: Biological Activity Overview

Activity TypeCompound DerivativeEC50/IC50 Value (μM)Reference
Antiparasitic3-Ethyl Derivative0.010
AntitumorC5-C6 Substituted Analog0.050
CardiovascularAngiotensin InhibitorN/A
NeuroprotectiveCerebral Ischemia AgentN/A

Q & A

Basic Research Question

  • Enzyme-specific assays : Use purified COX-1 and COX-2 isoenzymes with colorimetric substrates (e.g., prostaglandin H2 conversion) to quantify IC50 ratios. For example, 5,6-dimethylthieno derivatives showed COX-2 selectivity indices >15 .
  • Cellular models : LPS-stimulated RAW264.7 macrophages measure PGE2 suppression (ELISA) to confirm mPGES-1 vs. COX-2 activity .
  • Computational docking : Pre-screen compounds against COX-2 (PDB: 1PXX) and mPGES-1 (PDB: 4YL0) active sites to prioritize selective analogs .

What crystallographic techniques validate the structure of pyridopyrimidinone derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystal growth : Slow evaporation of ethyl acetate/hexane mixtures yields diffraction-quality crystals (e.g., orthorhombic system with space group Ibca for a 4-fluorophenyl derivative) .
  • Key parameters : Bond angles (e.g., C-N-C ≈ 120°) and torsion angles confirm ring puckering and substituent orientation .
  • Complementary methods : NMR (¹H, ¹³C, DEPT-135) and HRMS validate purity and molecular weight .

How do computational studies guide the optimization of pyridopyrimidinones for BET bromodomain inhibition?

Advanced Research Question

  • Docking workflows : Use Molegro Virtual Docker or AutoDock Vina to predict binding modes. For BET BD2, the N-acetylated pyrido moiety forms hydrogen bonds with Asn156 and Tyr139 .
  • SAR insights : Methyl groups at the 7-position improve steric complementarity, while bulkier substituents (e.g., tert-butyl) reduce affinity due to cavity size limitations .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and residue interaction networks (e.g., hydrophobic contacts with Trp81) .

What in vitro models evaluate metabolic stability and toxicity of pyridopyrimidinone-based therapeutics?

Basic Research Question

  • Hepatocyte incubation : Rat or human hepatocytes (1–2 × 10⁶ cells/mL) in Krebs-Henseleit buffer quantify phase I/II metabolism (t½ calculation) .
  • Cytotoxicity screening : MTT assays on HepG2 cells (48-h exposure) identify IC50 values; derivatives with IC50 > 50 µM are prioritized for further study .
  • hERG inhibition : Patch-clamp electrophysiology (IC50 > 30 µM required for cardiovascular safety) .

How can green chemistry principles be applied to scale pyridopyrimidinone synthesis sustainably?

Advanced Research Question

  • Catalyst reuse : Sulfonated carbon catalysts maintain >90% activity after five cycles in domino reactions .
  • Solvent-free conditions : Mechanochemical synthesis (ball-milling) reduces waste and energy use .
  • Atom economy : Multicomponent reactions (e.g., aldehyde + nitroolefin + diamine) achieve >80% atom utilization .

What strategies address data reproducibility challenges in biological activity studies?

Basic Research Question

  • Standardized protocols : Adopt CLSI guidelines for MIC determination (e.g., M. tuberculosis H37Rv in Middlebrook 7H9 broth) .
  • Batch-to-batch consistency : HPLC purity >98% (C18 columns, 254 nm) and elemental analysis (±0.4% theoretical) ensure compound integrity .
  • Interlab validation : Share compounds with collaborating labs for independent EC50/IC50 verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.